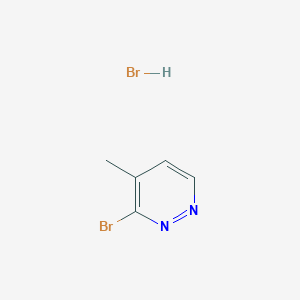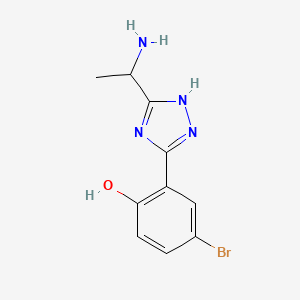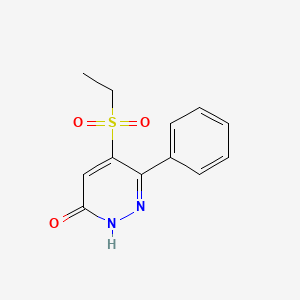
3-Bromo-4-methylpyridazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylpyridazine hydrobromide typically involves the bromination of 4-methylpyridazine. One common method includes the reaction of 4-methylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction proceeds as follows:
C5H6N2+Br2→C5H5BrN2+HBr
The resulting 3-Bromo-4-methylpyridazine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-methylpyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with various functional groups.
Oxidation: N-oxides of 3-Bromo-4-methylpyridazine.
Reduction: Amines derived from the reduction of the bromine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
3-Bromo-4-methylpyridazine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-methylpyridazine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 3-Iodo-4-methylpyridazine
Comparison
3-Bromo-4-methylpyridazine hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring. This combination can influence its reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in specific substitution reactions that may not be possible with chlorine or iodine analogs.
特性
CAS番号 |
1998215-84-1 |
|---|---|
分子式 |
C5H6Br2N2 |
分子量 |
253.92 g/mol |
IUPAC名 |
3-bromo-4-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H |
InChIキー |
ZPESQFPHYPBUGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC=C1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)










![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)


